REACTION_SMILES
|
[C:1]([Si:2]([CH3:3])([CH3:4])[O:6][CH:7]([C:8]([CH2:9][n:10]1[n:11][cH:12][n:13][cH:14]1)([OH:15])[c:16]1[c:17]([F:23])[cH:18][c:19]([F:22])[cH:20][cH:21]1)[CH3:24])([CH3:5])([CH3:25])[CH3:26].[CH3:28][c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[CH3:35][OH:36].[ClH:27]>>[OH:6][CH:7]([C:8]([CH2:9][n:10]1[n:11][cH:12][n:13][cH:14]1)([OH:15])[c:16]1[c:17]([F:23])[cH:18][c:19]([F:22])[cH:20][cH:21]1)[CH3:24]
|
Name
|
CC(O[Si](C)(C)C(C)(C)C)C(O)(Cn1cncn1)c1ccc(F)cc1F
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O[Si](C)(C)C(C)(C)C)C(O)(Cn1cncn1)c1ccc(F)cc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)C(O)(Cn1cncn1)c1ccc(F)cc1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([Si:2]([CH3:3])([CH3:4])[O:6][CH:7]([C:8]([CH2:9][n:10]1[n:11][cH:12][n:13][cH:14]1)([OH:15])[c:16]1[c:17]([F:23])[cH:18][c:19]([F:22])[cH:20][cH:21]1)[CH3:24])([CH3:5])([CH3:25])[CH3:26].[CH3:28][c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[CH3:35][OH:36].[ClH:27]>>[OH:6][CH:7]([C:8]([CH2:9][n:10]1[n:11][cH:12][n:13][cH:14]1)([OH:15])[c:16]1[c:17]([F:23])[cH:18][c:19]([F:22])[cH:20][cH:21]1)[CH3:24]
|
Name
|
CC(O[Si](C)(C)C(C)(C)C)C(O)(Cn1cncn1)c1ccc(F)cc1F
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O[Si](C)(C)C(C)(C)C)C(O)(Cn1cncn1)c1ccc(F)cc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)C(O)(Cn1cncn1)c1ccc(F)cc1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([Si:2]([CH3:3])([CH3:4])[O:6][CH:7]([C:8]([CH2:9][n:10]1[n:11][cH:12][n:13][cH:14]1)([OH:15])[c:16]1[c:17]([F:23])[cH:18][c:19]([F:22])[cH:20][cH:21]1)[CH3:24])([CH3:5])([CH3:25])[CH3:26].[CH3:28][c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[CH3:35][OH:36].[ClH:27]>>[OH:6][CH:7]([C:8]([CH2:9][n:10]1[n:11][cH:12][n:13][cH:14]1)([OH:15])[c:16]1[c:17]([F:23])[cH:18][c:19]([F:22])[cH:20][cH:21]1)[CH3:24]
|
Name
|
CC(O[Si](C)(C)C(C)(C)C)C(O)(Cn1cncn1)c1ccc(F)cc1F
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O[Si](C)(C)C(C)(C)C)C(O)(Cn1cncn1)c1ccc(F)cc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)C(O)(Cn1cncn1)c1ccc(F)cc1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([Si:2]([CH3:3])([CH3:4])[O:6][CH:7]([C:8]([CH2:9][n:10]1[n:11][cH:12][n:13][cH:14]1)([OH:15])[c:16]1[c:17]([F:23])[cH:18][c:19]([F:22])[cH:20][cH:21]1)[CH3:24])([CH3:5])([CH3:25])[CH3:26].[CH3:28][c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[CH3:35][OH:36].[ClH:27]>>[OH:6][CH:7]([C:8]([CH2:9][n:10]1[n:11][cH:12][n:13][cH:14]1)([OH:15])[c:16]1[c:17]([F:23])[cH:18][c:19]([F:22])[cH:20][cH:21]1)[CH3:24]
|
Name
|
CC(O[Si](C)(C)C(C)(C)C)C(O)(Cn1cncn1)c1ccc(F)cc1F
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O[Si](C)(C)C(C)(C)C)C(O)(Cn1cncn1)c1ccc(F)cc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)C(O)(Cn1cncn1)c1ccc(F)cc1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([Si:2]([CH3:3])([CH3:4])[O:6][CH:7]([C:8]([CH2:9][n:10]1[n:11][cH:12][n:13][cH:14]1)([OH:15])[c:16]1[c:17]([F:23])[cH:18][c:19]([F:22])[cH:20][cH:21]1)[CH3:24])([CH3:5])([CH3:25])[CH3:26].[CH3:28][c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[CH3:35][OH:36].[ClH:27]>>[OH:6][CH:7]([C:8]([CH2:9][n:10]1[n:11][cH:12][n:13][cH:14]1)([OH:15])[c:16]1[c:17]([F:23])[cH:18][c:19]([F:22])[cH:20][cH:21]1)[CH3:24]
|
Name
|
CC(O[Si](C)(C)C(C)(C)C)C(O)(Cn1cncn1)c1ccc(F)cc1F
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O[Si](C)(C)C(C)(C)C)C(O)(Cn1cncn1)c1ccc(F)cc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)C(O)(Cn1cncn1)c1ccc(F)cc1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |